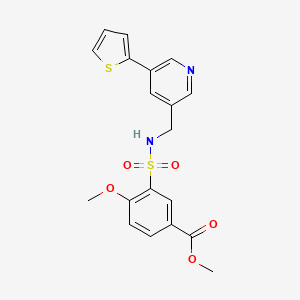

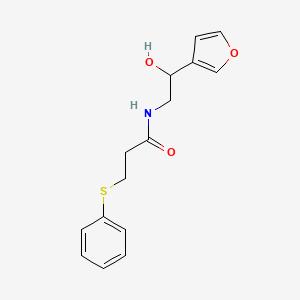

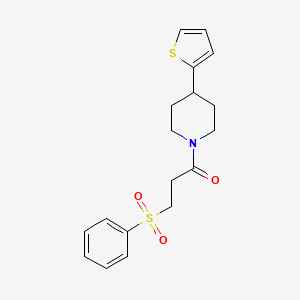

methyl 4-methoxy-3-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Synthesis and Photophysical Properties

Synthesis and Luminescence

A study on methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its analogs revealed that introducing methoxy and cyano groups to the thiophenyl moiety results in unique luminescence properties. The methoxy group, as an electron donor, significantly enhances the quantum yield of deep blue luminescence, showcasing the compound's potential in photophysical applications (Kim et al., 2021).

Synthetic Utility in Heterocyclic Chemistry

Facilitating Synthesis of αβ-Unsaturated Ketones

Research has demonstrated the utility of introducing a methoxy group into the benzene ring to ease the hydrolysis of allenyl sulphides, providing a practical synthesis route for αβ-unsaturated ketones (Cookson & Parsons, 1978). This illustrates the compound's role in synthetic chemistry, particularly in constructing complex organic frameworks.

Catalysis and Reaction Mechanisms

Transylidations of Stable Sulfonium Ylids

A study explored how sulfonium bis(methoxycarbonyl)methylids undergo transylidation in the presence of a dialkoxy disulfide. This reaction, catalyzed by thiocyanogen and benzoyl disulfide, offers insights into novel catalytic mechanisms and the synthesis of sulfonium ylids (Matsuyama et al., 1973).

Material Science and Engineering

Optimization in Material Synthesis

The optimization of reaction conditions for the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, a related compound, underscores the importance of process efficiency in material science. This work contributes to enhancing yields and improving the synthesis of complex molecules (Xu et al., 2018).

Electrochemical Behavior

Electrochemical Reduction and Oxidation

Research into the electrochemical behavior of derivatives of dihydropyridines highlights the potential of methoxycarbonyl-substituted compounds in electrochemical studies. Such studies are crucial for understanding redox reactions and designing novel electrochemical sensors or devices (David et al., 1995).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-methoxy-3-[(5-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S2/c1-25-16-6-5-14(19(22)26-2)9-18(16)28(23,24)21-11-13-8-15(12-20-10-13)17-4-3-7-27-17/h3-10,12,21H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJVBYJRHKICJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2490135.png)

![2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2490142.png)

![4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2490145.png)

![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime](/img/structure/B2490146.png)

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2490148.png)